molecular formula C23H23NO3S B337589 N~1~-(3,4-DIMETHYLPHENYL)-4-{[(4-METHYLPHENYL)SULFONYL]METHYL}BENZAMIDE

N~1~-(3,4-DIMETHYLPHENYL)-4-{[(4-METHYLPHENYL)SULFONYL]METHYL}BENZAMIDE

Katalognummer: B337589
Molekulargewicht: 393.5 g/mol
InChI-Schlüssel: WXNSMGZCYLCLQJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~1~-(3,4-DIMETHYLPHENYL)-4-{[(4-METHYLPHENYL)SULFONYL]METHYL}BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents. This compound is characterized by the presence of a benzamide core substituted with dimethylphenyl and methylphenylsulfonyl groups, which may impart unique chemical and biological properties.

Eigenschaften

Molekularformel

C23H23NO3S

Molekulargewicht

393.5 g/mol

IUPAC-Name

N-(3,4-dimethylphenyl)-4-[(4-methylphenyl)sulfonylmethyl]benzamide

InChI

InChI=1S/C23H23NO3S/c1-16-4-12-22(13-5-16)28(26,27)15-19-7-9-20(10-8-19)23(25)24-21-11-6-17(2)18(3)14-21/h4-14H,15H2,1-3H3,(H,24,25)

InChI-Schlüssel

WXNSMGZCYLCLQJ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)C)C

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)C)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3,4-DIMETHYLPHENYL)-4-{[(4-METHYLPHENYL)SULFONYL]METHYL}BENZAMIDE typically involves multi-step organic reactions. A common synthetic route may include:

    Nitration and Reduction: Starting with a benzene derivative, nitration followed by reduction can introduce amino groups.

    Acylation: The amino group can be acylated using an appropriate acyl chloride to form the benzamide core.

    Substitution: The final step may involve the substitution of the dimethylphenyl group using Friedel-Crafts alkylation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N~1~-(3,4-DIMETHYLPHENYL)-4-{[(4-METHYLPHENYL)SULFONYL]METHYL}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The methyl groups can be oxidized to form carboxylic acids.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of sulfides or amines.

    Substitution: Formation of halogenated derivatives or other substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a precursor or intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in receptor binding studies.

    Medicine: Possible applications in drug development, particularly for conditions where benzamide derivatives are effective.

    Industry: Use in the production of specialty chemicals or materials with specific properties.

Wirkmechanismus

The mechanism of action of N1-(3,4-DIMETHYLPHENYL)-4-{[(4-METHYLPHENYL)SULFONYL]METHYL}BENZAMIDE would depend on its specific biological target. Generally, benzamides can interact with various receptors or enzymes, modulating their activity. The sulfonyl and dimethylphenyl groups may enhance binding affinity or selectivity for certain molecular targets, influencing pathways involved in signal transduction or metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(3,4-dimethylphenyl)benzamide: Lacks the sulfonyl group, potentially altering its chemical and biological properties.

    N-(4-methylphenyl)-4-{[(4-methylphenyl)sulfonyl]methyl}benzamide: Similar structure but with different substitution patterns, affecting its reactivity and applications.

    N-(3,4-dimethylphenyl)-4-{[(4-chlorophenyl)sulfonyl]methyl}benzamide: Chlorine substitution may impact its chemical stability and biological activity.

Uniqueness

N~1~-(3,4-DIMETHYLPHENYL)-4-{[(4-METHYLPHENYL)SULFONYL]METHYL}BENZAMIDE is unique due to the specific combination of dimethylphenyl and methylphenylsulfonyl groups, which may confer distinct chemical reactivity and biological activity compared to other benzamide derivatives.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.